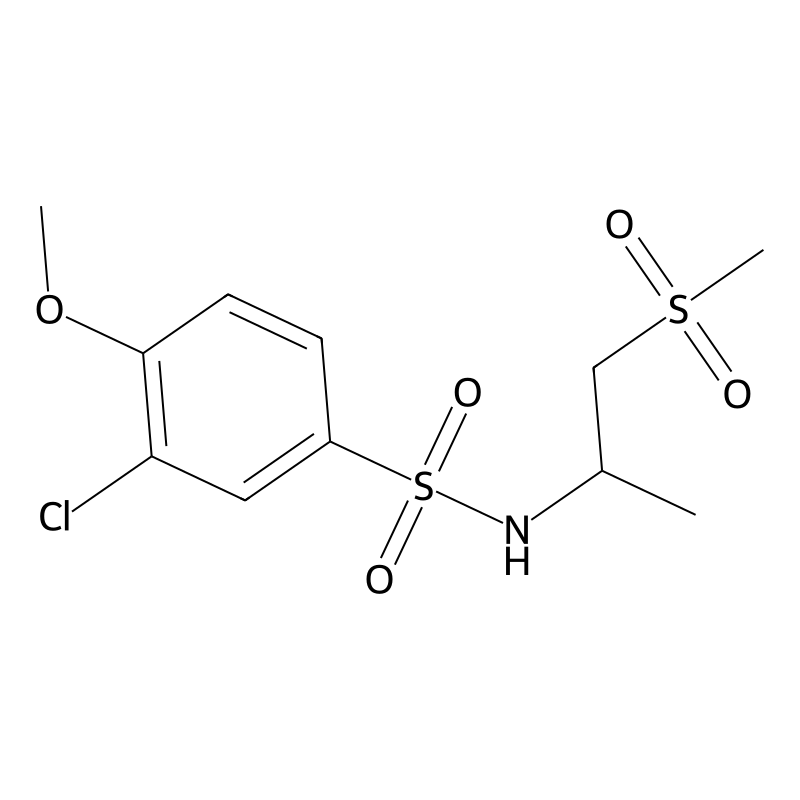

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide

Catalog No.

S7006627

CAS No.

M.F

C11H16ClNO5S2

M. Wt

341.8 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide

IUPAC Name

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide

Molecular Formula

C11H16ClNO5S2

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C11H16ClNO5S2/c1-8(7-19(3,14)15)13-20(16,17)9-4-5-11(18-2)10(12)6-9/h4-6,8,13H,7H2,1-3H3

InChI Key

IFXAEXDXWNDUAL-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is a sulfonamide compound synthesized for research purposes. It has been widely studied for its biological properties and potential applications in various fields of research and industry. In this paper, we will provide a comprehensive review of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide.

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is also known by its chemical name, AM-1241. It is a synthetic cannabinoid that has been used in several scientific studies as a selective agonist of the cannabinoid receptor CB2. The cannabinoid receptor CB2 is found primarily in immune cells and has been the subject of extensive research in recent years due to its potential therapeutic applications in treating various diseases and conditions.

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is a white to off-white powder with a molecular weight of 407.89 g/mol. It has a melting point of 158-160 °C and a boiling point of 648.5 °C at 760 mmHg. The compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but insoluble in water.

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is synthesized by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with 1-methylsulfonylpropan-2-amine in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography to obtain the final compound.

Several analytical methods have been used to characterize 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These methods allow researchers to verify the identity and purity of the compound.

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide has been shown to exhibit selectivity for the cannabinoid receptor CB2 over the cannabinoid receptor CB1. It has also been shown to have analgesic, anti-inflammatory, and anti-cancer properties in preclinical studies.

Studies have shown that 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide has low toxicity in animal models. However, as with all experimental compounds, proper safety precautions should be taken when handling and administering the compound.

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide has been used in several scientific studies as a tool to study the cannabinoid receptor CB2 and its potential therapeutic applications. It has also been used in studies investigating the role of the endocannabinoid system in various disease models.

Research on 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is ongoing, with several recent studies investigating its potential therapeutic applications in treating various diseases and conditions, including pain, inflammation, and cancer.

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide has potential applications in several fields of research and industry, including drug discovery, pharmacology, and medicinal chemistry. Its selectivity for the cannabinoid receptor CB2 makes it a promising compound for the development of novel therapies targeting this receptor.

Limitations:

One limitation of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is its limited solubility in aqueous solutions, which may hinder its potential therapeutic applications.

Limitations:

One limitation of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is its limited solubility in aqueous solutions, which may hinder its potential therapeutic applications.

As research on 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide continues, several future directions can be pursued, including:

1. Developing analogs with improved solubility and selectivity for the cannabinoid receptor CB2

2. Investigating the potential therapeutic applications of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide in animal models of disease

3. Exploring the effects of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide on other receptors and signaling pathways

4. Investigating the potential use of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide in combination with other therapeutics

5. Developing efficient and scalable synthesis methods for the compound.

1. Developing analogs with improved solubility and selectivity for the cannabinoid receptor CB2

2. Investigating the potential therapeutic applications of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide in animal models of disease

3. Exploring the effects of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide on other receptors and signaling pathways

4. Investigating the potential use of 3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide in combination with other therapeutics

5. Developing efficient and scalable synthesis methods for the compound.

3-chloro-4-methoxy-N-(1-methylsulfonylpropan-2-yl)benzenesulfonamide is a synthetic cannabinoid that has been widely studied for its biological properties and potential therapeutic applications. As research on the compound continues, it may have implications in several fields of research and industry. Proper safety precautions should be taken when handling and administering the compound. Future directions for research include developing analogs with improved solubility and selectivity, investigating potential therapeutic applications, exploring effects on other receptors and signaling pathways, investigating combination therapies, and developing efficient and scalable synthesis methods.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

341.0158427 g/mol

Monoisotopic Mass

341.0158427 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds